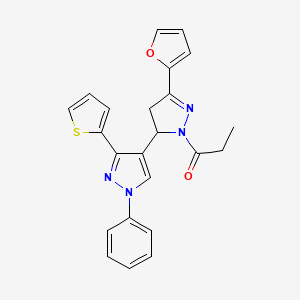

![molecular formula C20H12BrNO2 B2380297 6-(4-Bromophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 159046-20-5](/img/structure/B2380297.png)

6-(4-Bromophenyl)benzo[d][2]benzazepine-5,7-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

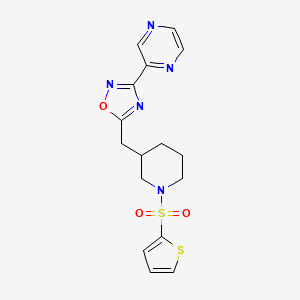

6-(4-Bromophenyl)benzodbenzazepine-5,7-dione is a synthetic compound. It is one of the benzodiazepine derivatives .

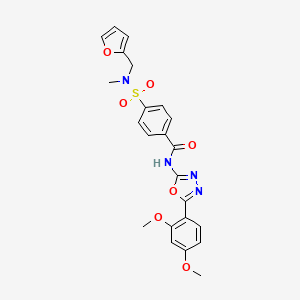

Molecular Structure Analysis

Benzodiazepines have a cyclic structure that includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (diaza) normally in 1 and 4 positions but which can also be in 1,5 or 2,3 .Chemical Reactions Analysis

While specific chemical reactions involving 6-(4-Bromophenyl)benzodbenzazepine-5,7-dione are not detailed in the search results, benzodiazepines generally share the same pharmacological properties, such as anxiolytic, sedative, hypnotic, skeletal muscle relaxant, amnesic, and anticonvulsant effects .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(4-Bromophenyl)benzodbenzazepine-5,7-dione are not specified in the search results.Aplicaciones Científicas De Investigación

D1 Dopamine Receptor Ligands

6-(4-Bromophenyl)benzo[d][2]benzazepine-5,7-dione and its derivatives have been studied for their affinity at the D1 dopamine receptor. Research indicates that these compounds show a high affinity for the D1 receptor, making them potential candidates for in vivo studies related to dopamine receptor functionality (Neumeyer et al., 1991).

Isoindolobenzazepine Synthesis

These compounds have been used in the synthesis of isoindolobenzazepines, a class of nitrogen heterocycles. Such synthesis routes offer potential pathways for creating novel organic compounds with varied applications (Scartoni et al., 1979).

Antimicrobial Studies

A study involving the synthesis of related compounds and their transition metal complexes highlighted moderate to excellent antimicrobial activity against tested bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Sampal et al., 2018).

Heterocyclic Compound Synthesis

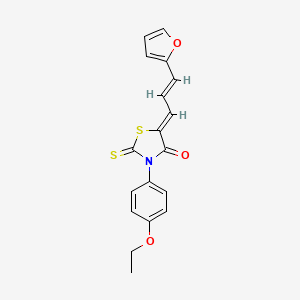

The compound has been involved in the synthesis of various heterocyclic compounds like oxazepines, pyrazoles, and isoxazoles. This demonstrates its utility in organic chemistry for generating diverse molecular structures (Adnan et al., 2014).

Benzo[cyclohepta]thiophene and Thieno[benzazepine Derivatives

It plays a role in the synthesis of benzo[cyclohepta]thiophene and thieno[benzazepine derivatives, which are important for pharmaceutical and material science applications (Kohara et al., 2002).

Anticancer Agent Development

Derivatives of this compound have shown significant antiproliferative activity, making them promising molecules for the development of new anticancer agents. This highlights its potential in medical research and drug development (Molinari et al., 2015).

Hydroaminoalkylation/Buchwald-Hartwig Amination

The compound has been used in hydroaminoalkylation/Buchwald-Hartwig amination sequences for synthesizing benzo-annulated seven-membered nitrogen heterocycles. This indicates its versatility in complex organic synthesis processes (Kaper et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

6-(4-bromophenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrNO2/c21-13-9-11-14(12-10-13)22-19(23)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(22)24/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDODMQBDOSJKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2380216.png)

![N-[(2-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2380219.png)

![N-{[1-(4-fluorobenzyl)piperidin-4-yl]methyl}-3-(3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2380220.png)

![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B2380231.png)